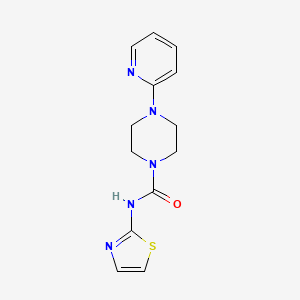
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heteroatoms in its structure makes it a versatile molecule for various chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized by reacting diethylenetriamine with phosgene or other carbonyl compounds.
Coupling of Pyridine and Thiazole Rings: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a pyridine derivative in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDK4 and CDK6).
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDK4 and CDK6). By inhibiting these kinases, the compound prevents the phosphorylation of retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from G1 to S phase . This leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine: Another compound with a thiazole and pyridine ring, known for its CDK4/6 inhibitory activity.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Ritonavir: A thiazole-containing antiretroviral drug.
Uniqueness
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is unique due to its specific combination of pyridine, thiazole, and piperazine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDK4/6 with high selectivity makes it a promising candidate for anticancer drug development .
Propiedades
IUPAC Name |
4-pyridin-2-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(16-12-15-5-10-20-12)18-8-6-17(7-9-18)11-3-1-2-4-14-11/h1-5,10H,6-9H2,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNEXMWSKNPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













